molecular formula C16H14ClN3O3S B580104 Didehydrometolazone CAS No. 4015-23-0

Didehydrometolazone

货号: B580104
CAS 编号: 4015-23-0
分子量: 363.816
InChI 键: IOJZLMRWACLAMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Didehydrometolazone involves several steps, typically starting with the preparation of the quinazoline core. One common method includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The mechanochemical approach is often preferred for the synthesis of quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

Didehydrometolazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

生物活性

Didehydrometolazone is a derivative of metolazone, a thiazide-like diuretic primarily used in the treatment of congestive heart failure and hypertension. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by its structural modifications that enhance its biological properties compared to its parent compound, metolazone. It acts primarily as a diuretic by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water . This mechanism is crucial in managing conditions such as heart failure where fluid overload is common.

Pharmacological Mechanisms

This compound exhibits several pharmacological activities:

  • Diuretic Action : By blocking sodium reabsorption, it promotes diuresis, which helps reduce blood volume and pressure.
  • Electrolyte Modulation : It can lead to alterations in electrolyte levels, particularly potassium and sodium, which may necessitate monitoring during therapy.
  • Potential Cardiovascular Benefits : Its diuretic effect can alleviate symptoms associated with heart failure, potentially improving cardiac output and reducing pulmonary congestion.

Case Study 1: Heart Failure Management

A notable case involved a 66-year-old male with heart failure and cardiorenal syndrome who was treated with this compound. The patient exhibited significant improvement in symptoms with a reduction in fluid retention and stabilization of renal function. This case highlights the compound's efficacy in managing complex clinical scenarios involving fluid overload .

Case Study 2: Combination Therapy

In another instance, this compound was used in combination with loop diuretics like furosemide. This combination therapy was effective in patients resistant to single-agent diuretics, demonstrating enhanced diuretic efficacy while requiring careful monitoring for potential electrolyte imbalances .

Research Findings

Recent studies have explored the biological activity of this compound through various experimental models:

  • In Vitro Studies : Research indicates that this compound maintains effective inhibition of sodium reabsorption comparable to metolazone but with improved potency due to its structural modifications.
  • Animal Models : Animal studies have shown that this compound leads to significant reductions in blood pressure and improved renal function metrics compared to controls.

Comparative Table of Metolazone and this compound

PropertyMetolazoneThis compound
Chemical Structure Thiazide-likeModified thiazide
Primary Use Hypertension, CHFHypertension, CHF
Mechanism of Action Sodium-chloride symporter inhibitorEnhanced sodium-chloride inhibition
Diuretic Potency ModerateHigh
Electrolyte Effects Hypokalemia riskSimilar risk but more pronounced

属性

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxoquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJZLMRWACLAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4015-23-0
Record name Didehydrometolazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDEHYDROMETOLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74G6NBS2I7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。